1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenethylurea

Description

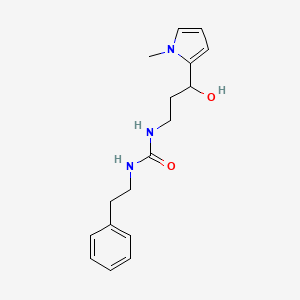

1-(3-Hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenethylurea is a synthetic urea derivative characterized by a central urea linkage (-NH-C(=O)-NH-) flanked by a phenethyl group and a hydroxy-substituted propyl chain bearing a 1-methylpyrrole moiety.

Properties

IUPAC Name |

1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-20-13-5-8-15(20)16(21)10-12-19-17(22)18-11-9-14-6-3-2-4-7-14/h2-8,13,16,21H,9-12H2,1H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRDDPLQLLCIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)NCCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenethylurea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Urea Formation: The final step involves the reaction of the hydroxy-substituted pyrrole with phenethyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenethylurea undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The phenethylurea moiety can undergo nucleophilic substitution reactions, where nucleophiles replace the urea group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of alcohols or amines

Substitution: Formation of substituted urea derivatives

Scientific Research Applications

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenethylurea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrrole ring play crucial roles in its binding affinity and reactivity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs (Table 1) highlight critical differences in substituents, molecular weight, and physicochemical properties, which influence their behavior in biological and industrial contexts.

Table 1: Structural and Physicochemical Comparison

Key Observations from Structural Analysis

The 1-methylpyrrole moiety introduces a heteroaromatic system, contrasting with the pyrazole rings in 9a/9b. Pyrroles are less electron-deficient than pyrazoles, which may alter reactivity in catalytic or receptor-binding contexts .

Thermal Stability :

- Compounds 9a and 9b exhibit higher melting points (148–164°C) compared to urea derivatives lacking rigid aromatic systems, suggesting that pyrazole rings enhance crystalline packing . The target compound’s melting point is unreported but may vary due to its hydroxyl group and flexible propyl chain.

Toxicological and Safety Profiles: Limited data exist for the target compound. However, 3-[3-(dimethylamino)propyl]-1-phenylurea lacks comprehensive toxicological studies, with precautionary measures (e.g., avoiding inhalation) based solely on structural alerts . This underscores the need for rigorous testing for all urea derivatives.

Biological Activity

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenethylurea is a synthetic organic compound notable for its complex structure, which incorporates a urea functional group and a pyrrole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O2, with a molecular weight of approximately 274.36 g/mol. The presence of the hydroxy group enhances its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H22N2O2 |

| Molecular Weight | 274.36 g/mol |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxy group can form hydrogen bonds with proteins, facilitating binding to active sites and potentially modulating enzyme activity.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Interaction: It may also interact with receptors involved in neurotransmission, influencing pathways related to pain and inflammation.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anti-inflammatory Activity: Studies have shown that this compound can reduce inflammation markers in vitro, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases.

- Anticancer Properties: Preliminary studies indicate that it may induce apoptosis in certain cancer cell lines, highlighting its potential as a chemotherapeutic agent.

- Neuroprotective Effects: Given its structural similarity to known neuroprotective agents, there is ongoing research into its effects on neurodegenerative diseases.

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of various urea derivatives, this compound demonstrated significant inhibition of COX enzymes, leading to reduced prostaglandin synthesis in cultured human fibroblasts. This suggests its potential for developing new anti-inflammatory medications.

Case Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of this compound on breast cancer cell lines revealed that it effectively induced cell cycle arrest and apoptosis at micromolar concentrations. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| N-(3-hydroxypropyl)-N'-phenethylurea | Moderate anti-inflammatory effects | Lacks the pyrrole ring; reduced biological activity. |

| 1-(4-hydroxyphenyl)-3-methylurea | Anticancer properties | Similar urea structure but less potent than target compound. |

| N-(5-chloro-2-methoxyphenyl)-N'-phenethylurea | Potential neuroprotective effects | Shows promise but requires further investigation. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenethylurea, and how can purity be optimized?

- Methodology : Multi-step organic synthesis is typically employed, starting with the preparation of intermediates such as the 1-methylpyrrolidine derivative and phenethylamine. Key steps include:

- Coupling reactions : Use of isocyanates or carbodiimides to form the urea backbone .

- Hydroxylation : Controlled oxidation of the propyl chain to introduce the hydroxyl group .

- Optimization : Reaction conditions (e.g., solvent polarity, temperature gradients) must be tailored to minimize side products. Techniques like column chromatography or recrystallization improve purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound's structure and stability?

- Structural confirmation :

- NMR spectroscopy : H and C NMR to verify substituent positions and urea bond integrity .

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .

- Stability assessment :

- Thermogravimetric analysis (TGA) : Evaluates thermal stability up to decomposition thresholds (~200–250°C) .

- HPLC : Monitors degradation under accelerated storage conditions (e.g., 40°C/75% RH) .

Q. What preliminary assays are recommended to assess biological activity?

- In vitro screening :

- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based protocols to measure IC values .

- Cell viability assays : MTT or resazurin assays on cancer/primary cell lines to identify cytotoxic thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Strategy :

- Substituent variation : Synthesize analogs with modified pyrrolidine (e.g., fluorination) or phenethyl groups (e.g., electron-withdrawing substituents) to probe binding pockets .

- Computational docking : Use tools like AutoDock Vina to predict interactions with proteins (e.g., kinases) and prioritize analogs for synthesis .

- Validation : Compare computational predictions with experimental IC data to refine models .

Q. What experimental design principles resolve contradictions in biological activity data across studies?

- Approach :

- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., cell line heterogeneity, assay pH) contributing to divergent results .

- Dose-response normalization : Use Hill equation fitting to standardize activity metrics across labs .

- Case study : If anti-inflammatory activity varies between murine and human macrophages, conduct transcriptomic profiling to identify species-specific signaling pathways .

Q. How can reaction scalability be achieved without compromising yield or purity?

- Process optimization :

- Flow chemistry : Implement continuous flow reactors for urea bond formation, enhancing heat/mass transfer and reducing batch variability .

- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce reaction time and byproducts .

- Analytical QC : In-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .

Q. What strategies validate the compound's mechanism of action in complex biological systems?

- Multi-omics integration :

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein targets .

- Metabolomics : LC-MS profiling to track downstream metabolic perturbations (e.g., TCA cycle inhibition) .

- Genetic validation : CRISPR-Cas9 knockout of putative targets to confirm functional relevance .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in thermal stability or solubility data?

- Root-cause analysis :

- Crystallinity assessment : Compare XRD patterns of batches to detect polymorphic variations affecting solubility .

- Solvent screening : Use Hansen solubility parameters to identify optimal solvents for reconstitution .

- Standardization : Adopt USP/Ph.Eur. guidelines for dissolution testing under biorelevant conditions (e.g., FaSSIF/FeSSIF media) .

Q. What statistical methods are robust for analyzing dose-response heterogeneity?

- Tools :

- Non-linear mixed-effects modeling (NLME) : Accounts for inter-experiment variability in EC estimations .

- Principal Component Analysis (PCA) : Identifies latent variables (e.g., cell passage number) influencing activity .

- Reproducibility : Pre-register experimental protocols on platforms like Zenodo to align methodologies across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.